

## CDK5-IN-4 solubility and preparation for experiments

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## **Application Notes and Protocols for CDK5-IN-4**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **CDK5-IN-4**, a potent multikinase inhibitor, in experimental settings. The focus is on its solubility, preparation for experiments, and its application in relevant assays for glioblastoma research.

### **Product Information**

**CDK5-IN-4** is a type-II kinase inhibitor that targets multiple kinases, including Cyclin-Dependent Kinase 5 (CDK5). It has shown potential for research in glioblastoma.[1][2]

Chemical Properties

Property	Value
IUPAC Name	N-(5-(3-((4-(4-methylpiperazin-1-yl)phenyl)amino)furo[3,2-b]pyridin-2-yl)-1H-pyrazol-3-yl)picolinamide
Molecular Formula	C29H27N9O2
Molecular Weight	545.59 g/mol
CAS Number	2471377-91-4



## Solubility and Stability

Proper handling and storage of **CDK5-IN-4** are crucial for maintaining its activity and ensuring reproducible experimental results.

## **Solubility Data**

Stock solutions should be prepared in DMSO. For most in vitro assays, a stock concentration of 10 mM in DMSO is recommended. Further dilutions can be made in aqueous buffers or cell culture media. It is important to note that the final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.[3]

Solvent	Solubility
DMSO	≥ 10 mM
Ethanol	Sparingly soluble
Water	Insoluble

Note: For in vivo studies, specific formulation development may be required to achieve appropriate bioavailability.

**Stability and Storage** 

Condition	Recommendation
Solid Form	Store at -20°C for long-term storage.
DMSO Stock Solution	Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

## **Kinase Inhibition Profile**

**CDK5-IN-4** is a multikinase inhibitor with potent activity against several kinases implicated in cancer progression.



Kinase Target	IC50 (μM)[4]
CDK5/p25	9.8
GSK-3α	0.98
GSK-3β	4.00
CDK9/cyclin T1	1.76
CDK2/cyclin A	6.24

## **Experimental Protocols**

The following are detailed protocols for key experiments utilizing CDK5-IN-4.

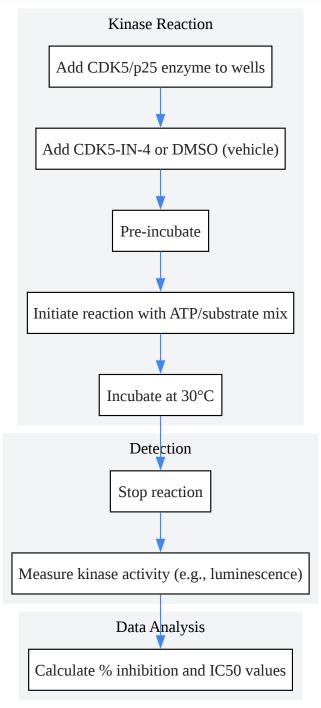
## **In Vitro Kinase Assay**

This protocol describes a method to determine the inhibitory activity of **CDK5-IN-4** against CDK5/p25.

Workflow for In Vitro Kinase Assay



# Preparation Prepare Kinase Buffer, ATP, Substrate, and CDK5-IN-4 dilutions



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Caption: Workflow for a typical in vitro kinase inhibition assay.



#### Materials:

- Recombinant active CDK5/p25 enzyme
- Kinase substrate (e.g., Histone H1)
- CDK5-IN-4
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[5]
- ATP
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[5]
- White, opaque 96-well plates

#### Procedure:

- Prepare Reagents:
  - Prepare a 2X kinase buffer solution.
  - Prepare serial dilutions of CDK5-IN-4 in DMSO, then dilute in kinase buffer to a 2X final concentration. Include a DMSO-only control.
  - Prepare a 2X solution of the substrate and ATP in kinase buffer.
- Kinase Reaction:
  - Add 5 μL of the 2X CDK5-IN-4 dilutions or vehicle (DMSO) to the wells of a 96-well plate.
  - Add 10 μL of the 2X CDK5/p25 enzyme solution to each well.
  - Pre-incubate for 10 minutes at room temperature.
  - Initiate the reaction by adding 10 μL of the 2X substrate/ATP mixture to each well.
  - Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).



#### • Detection:

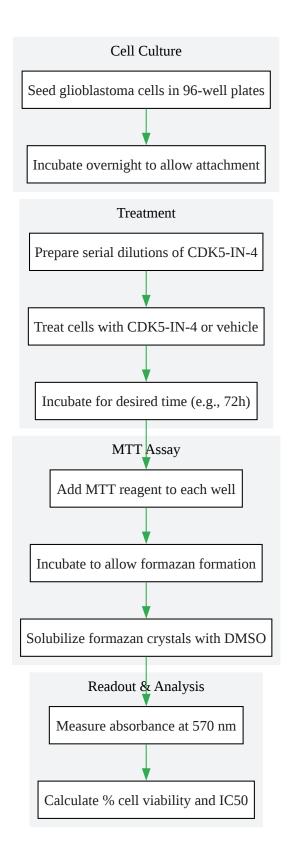
- Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the kinase detection reagent (e.g., ADP-Glo™).[5]
- Data Analysis:
  - Calculate the percentage of kinase inhibition for each concentration of CDK5-IN-4 relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## **Cell Viability Assay (MTT Assay)**

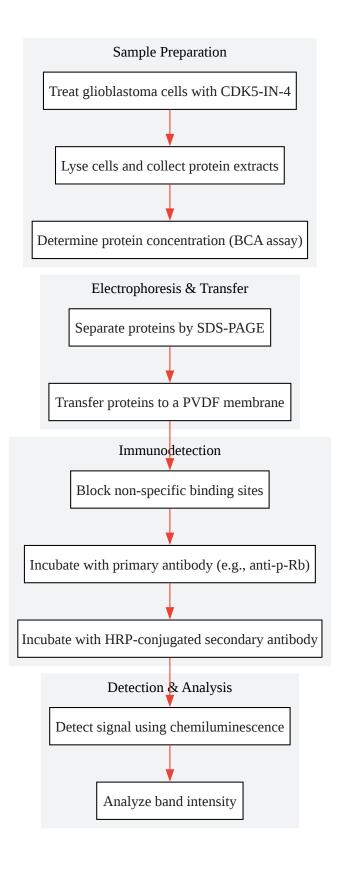
This protocol outlines the use of an MTT assay to assess the effect of **CDK5-IN-4** on the viability of glioblastoma cell lines (e.g., U87-MG, T98G, U251-MG).[1][2]

Workflow for Cell Viability Assay

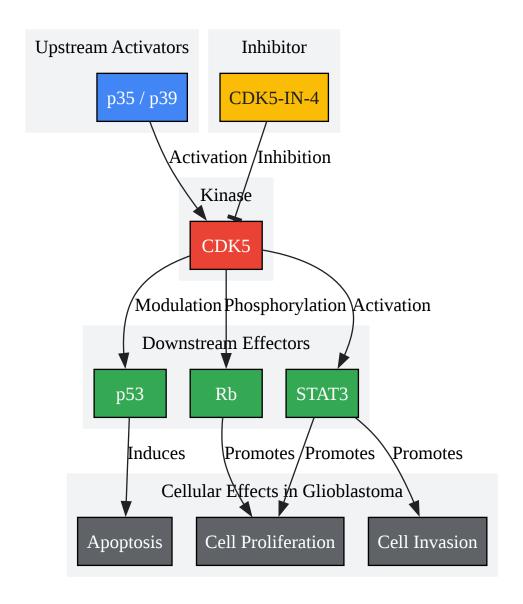












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## References

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